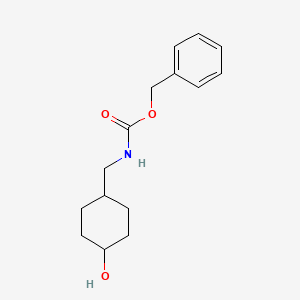
Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate is a chemical compound with the molecular formula C14H19NO3. It is known for its applications in various fields of scientific research and industry. The compound is characterized by a benzyl group attached to a carbamate moiety, which is further linked to a trans-4-hydroxycyclohexylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate typically involves the reaction of trans-4-aminocyclohexanol with N-(benzyloxycarbonyloxy)succinimide in methanol under nitrogen atmosphere. The reaction mixture is slowly warmed to room temperature and then poured into an aqueous hydrochloric acid solution .
Industrial Production Methods
the general approach involves the use of carbamoylation reactions, which are efficient and can be scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate is not well-documented in the available literature. it is known that carbamates generally exert their effects by interacting with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (4-(2-bromoacetyl)phenyl)carbamate
- Benzyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate
- Benzyl (4-bromo-3-fluorophenyl)carbamate
- Benzyl (2,4-difluorophenyl)carbamate
Uniqueness
Benzyl ((Trans-4-hydroxycyclohexyl)methyl)carbamate is unique due to its specific structural configuration, which includes a trans-4-hydroxycyclohexylmethyl group. This structural feature may impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1233010-37-1 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
benzyl N-[(4-hydroxycyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C15H21NO3/c17-14-8-6-12(7-9-14)10-16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18) |
InChI Key |
UXTIUZGKIXZFEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B11853009.png)
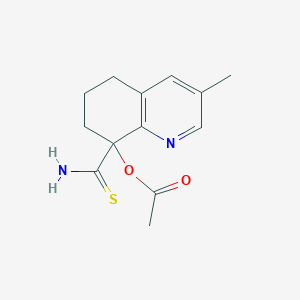
![1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl-](/img/structure/B11853025.png)
![8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11853026.png)
![6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853027.png)

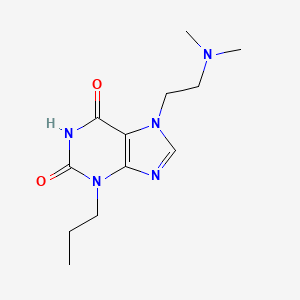
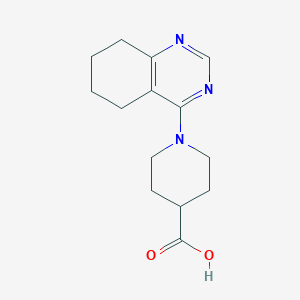
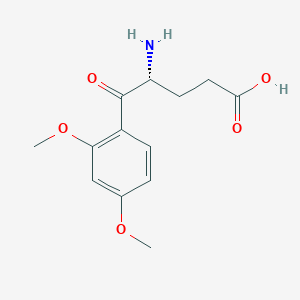
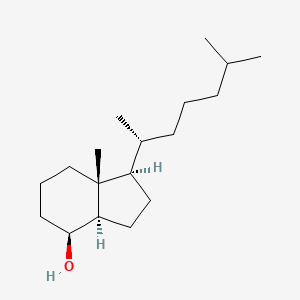
![1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11853074.png)
![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)

